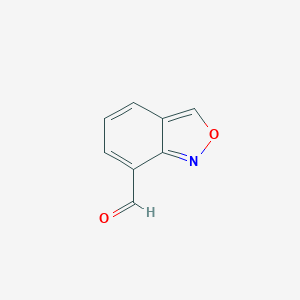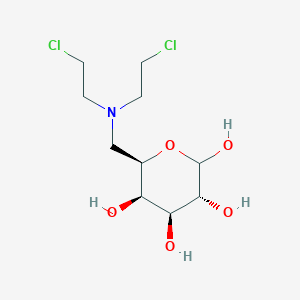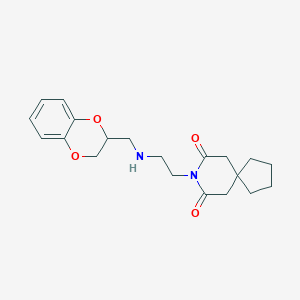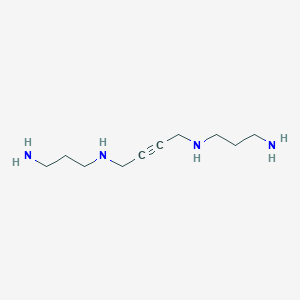
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)-, also known as BAPTA, is a chemical compound that has gained significant attention in scientific research due to its ability to chelate calcium ions. BAPTA is a highly specific calcium chelator that has been used in a variety of scientific applications, including biochemistry, physiology, and neuroscience. In
Mechanism Of Action
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- works by binding to calcium ions, forming a stable complex that prevents the ions from participating in intracellular signaling processes. The chelation of calcium ions by 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been shown to inhibit a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- is a highly specific calcium chelator, which means that it only binds to calcium ions and does not interfere with other intracellular signaling molecules.
Biochemical And Physiological Effects
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been shown to have a variety of biochemical and physiological effects. In neurons, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to block calcium-dependent neurotransmitter release, which has been shown to be important in synaptic plasticity and learning and memory. In muscle cells, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to inhibit muscle contraction, which has been shown to be important in muscle physiology and disease. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has also been used to investigate the role of calcium in gene expression, and has been shown to inhibit calcium-dependent gene expression.
Advantages And Limitations For Lab Experiments
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has several advantages for lab experiments, including its high specificity for calcium ions, its ability to chelate calcium ions quickly and efficiently, and its solubility in water. However, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- also has some limitations, including its potential to interfere with other intracellular signaling molecules, its potential to disrupt cellular function, and the need for careful experimental design to ensure that the chelation of calcium ions by 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- is specific and does not interfere with other cellular processes.
Future Directions
There are several future directions for the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in scientific research. One potential application is the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in the development of new therapies for diseases that involve calcium dysregulation, such as Alzheimer's disease, Parkinson's disease, and muscular dystrophy. Another potential application is the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in the study of calcium-dependent signaling pathways in cancer cells, which could lead to the development of new cancer therapies. Additionally, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- could be used in the development of new imaging techniques for the visualization of calcium signaling in living cells.
Synthesis Methods
The synthesis of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- involves the reaction of two moles of 3-aminopropylamine with one mole of 2-butynedioic acid. The reaction is carried out in anhydrous conditions, using a suitable solvent such as tetrahydrofuran or dimethylformamide. The reaction mixture is then refluxed for several hours, after which the product is purified using column chromatography. The final product is a white crystalline powder, which is highly soluble in water.
Scientific Research Applications
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been extensively used in scientific research due to its ability to chelate calcium ions. Calcium is an important intracellular signaling molecule that plays a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to study the role of calcium in these processes, and to investigate the effects of calcium chelation on cellular function.
properties
CAS RN |
110319-67-0 |
|---|---|
Product Name |
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- |
Molecular Formula |
C10H22N4 |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)but-2-yne-1,4-diamine |
InChI |
InChI=1S/C10H22N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,3-12H2 |
InChI Key |
IYYFYABLICSJTQ-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC#CCNCCCN |
Canonical SMILES |
C(CN)CNCC#CCNCCCN |
synonyms |
6-spermyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



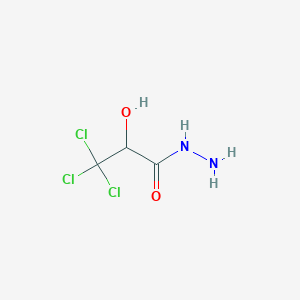
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

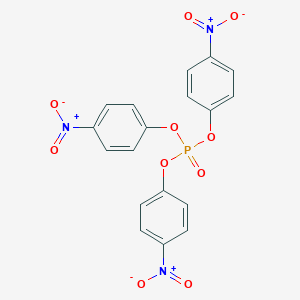

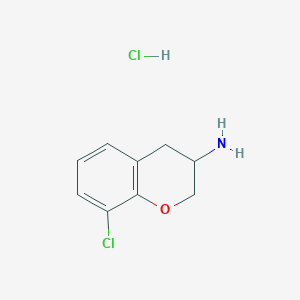
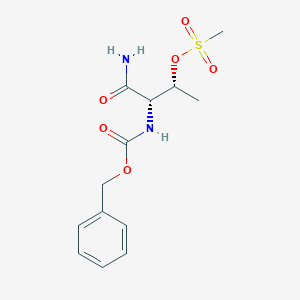
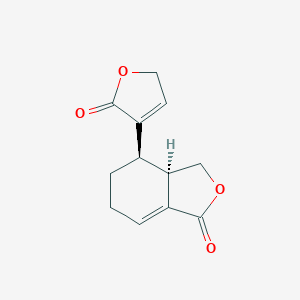
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

